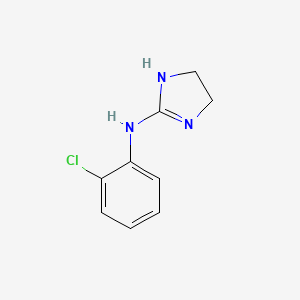

Imidazolidine, 2-(2-chlorophenylimino)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazolidine, 2-(2-chlorophenylimino)- is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality Imidazolidine, 2-(2-chlorophenylimino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazolidine, 2-(2-chlorophenylimino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that imidazolidine derivatives exhibit potential anticancer activities. For example, compounds with similar structures have been shown to inhibit tumor growth through various mechanisms, including the modulation of nitric oxide synthase (NOS) activity. Inhibitors of inducible NOS (iNOS) have been highlighted for their role in reducing inflammation and pain associated with cancer progression . The inhibition of iNOS can lead to therapeutic benefits in conditions where nitric oxide plays a detrimental role.

Antimicrobial and Anti-inflammatory Activity

The imidazolidine framework is often incorporated into compounds with demonstrated antimicrobial and anti-inflammatory properties. Studies have shown that derivatives can act against various bacterial strains and reduce inflammation by modulating immune responses . For instance, imidazolidine-2,4-dione derivatives have been associated with significant anti-inflammatory effects, making them candidates for further development as therapeutic agents .

Pharmacological Studies

Cardiovascular Effects

Pharmacological investigations into imidazolidine derivatives have revealed their potential impact on cardiovascular health. One study examined the effects of specific imidazolidinones on blood pressure and heart rate in animal models, showing marked hypotensive effects and bradycardia, likely due to peripheral resistance reduction . Such findings suggest that these compounds could be valuable in treating hypertension.

Neurological Applications

Imidazolidines have also been explored for their neuroprotective effects. Certain derivatives were found to exhibit antinociceptive properties, indicating their potential use in pain management therapies. The modulation of neurotransmitter systems and receptors is a key area of investigation .

Materials Science

Synthesis of Functional Materials

The unique chemical properties of imidazolidines allow them to be utilized in the synthesis of advanced materials. Their ability to form stable complexes with metals makes them suitable for applications in catalysis and materials engineering. Recent studies have focused on the development of polymers incorporating imidazolidine units, which exhibit enhanced mechanical properties and thermal stability .

Case Studies

| Study Title | Findings | Application Area |

|---|---|---|

| Synthesis of New Imidazolidin-2,4-dione Derivatives | Identified several new compounds with significant bioactivity | Medicinal Chemistry |

| Pharmacological Effects of Imidazolidinones | Demonstrated hypotensive effects in animal models | Cardiovascular Research |

| Antimicrobial Activity of Imidazolidine Derivatives | Showed efficacy against multiple bacterial strains | Antimicrobial Development |

Analyse Des Réactions Chimiques

Condensation Reactions

Imidazolidine, 2-(2-chlorophenylimino)-, participates in condensation reactions with carbonyl compounds, amines, and hydrazines. For example:

-

With Aldehydes/Ketones :

Reacts with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions to form Schiff base derivatives. The 2-chlorophenyl group enhances electrophilicity at the imine nitrogen, facilitating nucleophilic attack . -

With Hydrazines :

Forms hydrazone derivatives when treated with substituted hydrazines. These products exhibit α-adrenergic and imidazoline receptor affinities, as demonstrated in pharmacological studies .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

-

Gold-Catalyzed Cycloaddition :

Reacts with nitriles in the presence of AuCl₃ to form bicyclic imidazoles via a [2 + 2 + 1] cycloaddition mechanism. The reaction proceeds through an α-imino gold carbene intermediate . -

Acid-Catalyzed Cyclization :

Under trifluoroacetic acid (TFA) catalysis, it undergoes regioselective cyclization with aromatic nucleophiles (e.g., phenols) to yield 4-aryl-substituted imidazolidin-2-ones. DFT calculations confirm lower activation energy for 4-substituted products .

Oxidation Reactions

-

To Imidazolium Salts :

Copper-catalyzed oxidation with diaryliodonium salts converts the imidazolidine core to aryl imidazolium salts. This reaction tolerates functional groups like halides and methoxy . -

Oxidative Coupling :

In the presence of FeCl₃/I₂ and O₂, oxidative coupling with chalcones produces tetrasubstituted imidazoles. The reaction exhibits high regioselectivity (up to 93% yield) .

Nucleophilic Substitution

-

At the Chlorine Site :

The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, thiols). For example, treatment with piperazine replaces chlorine with amine groups . -

At the Imine Nitrogen :

Reacts with isocyanates/isothiocyanates to form urea/thiourea derivatives. These products show analgesic and antitumor activities .

Catalytic Functionalization

Mechanistic Insights

-

Electrophilic Activation :

The 2-chlorophenyl group withdraws electrons via resonance, polarizing the imine bond and enhancing reactivity toward nucleophiles . -

Redox-Neutral Pathways :

Copper-catalyzed reactions involve ligand-to-metal charge transfer (LMCT), enabling tandem C–N bond formation without external oxidants .

Propriétés

Numéro CAS |

4749-68-2 |

|---|---|

Formule moléculaire |

C9H10ClN3 |

Poids moléculaire |

195.65 g/mol |

Nom IUPAC |

N-(2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H10ClN3/c10-7-3-1-2-4-8(7)13-9-11-5-6-12-9/h1-4H,5-6H2,(H2,11,12,13) |

Clé InChI |

FSSCFKWZJCEOSP-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)NC2=CC=CC=C2Cl |

SMILES canonique |

C1CN=C(N1)NC2=CC=CC=C2Cl |

Key on ui other cas no. |

4749-68-2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.